1-(2,2-Difluoroethoxy)-4-methylphthalazine
Description
1-(2,2-Difluoroethoxy)-4-methylphthalazine is a fluorinated phthalazine derivative characterized by a difluoroethoxy substituent at the 1-position and a methyl group at the 4-position of the phthalazine core. Phthalazines are nitrogen-containing heterocycles with applications in medicinal chemistry and materials science. The introduction of fluorine atoms enhances lipophilicity, metabolic stability, and electronic properties, making this compound a subject of interest in drug discovery and agrochemical research .
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-methylphthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c1-7-8-4-2-3-5-9(8)11(15-14-7)16-6-10(12)13/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZBZMZJNKAIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-4-methylphthalazine typically involves the reaction of 2,2-difluoroethanol with a suitable phthalazine derivative under specific conditions. One common method includes the use of an organic solvent and an alkali to facilitate the reaction . The process can be summarized as follows:
Reaction with Sulfonyl Chloride or Sulfonic Anhydride: The initial step involves reacting 2,2-difluoroethanol with a sulfonyl chloride or sulfonic anhydride in the presence of an organic solvent and an alkali.
Formation of Intermediate Compound: The resulting intermediate compound is then reacted with a phthalazine derivative under controlled conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high efficiency and safety.
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-4-methylphthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The difluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-4-methylphthalazine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-4-methylphthalazine involves its interaction with specific molecular targets, leading to various biological effects. The difluoroethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target molecules . The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorinated Alkoxy Groups
- 1-(2,2-Difluoroethoxy)-4-(methylsulfonyl)benzene (3l) :
This benzene derivative shares the 2,2-difluoroethoxy group but lacks the phthalazine core. The methylsulfonyl group at the 4-position introduces strong electron-withdrawing effects, contrasting with the methyl group in the target compound. Such differences influence reactivity and solubility, with sulfonyl groups typically increasing polarity . - 2-(2,2-Difluoroethoxy)naphthalene (3n): The naphthalene backbone provides extended aromaticity, which may enhance π-π stacking interactions compared to phthalazine.
Phthalazine Derivatives with Varied Substituents
- 1-[4-(Benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine: This analog substitutes the difluoroethoxy group with a benzyloxy-phenoxy moiety. The 4-methylphenyl group at the 4-position mirrors the methyl group in the target compound, suggesting similar steric effects .
Fluorinated Ethane Derivatives
- 1-(2,2-Difluoroethoxy)-1,1-difluoroethane :
While structurally distinct (ethane backbone vs. phthalazine), this compound highlights the impact of difluoroethoxy substitution. Its lower molecular weight (146.08 g/mol) and predicted boiling point (57.7°C) contrast sharply with the phthalazine derivative, underscoring the role of the aromatic core in elevating boiling points and molecular complexity .
Data Table: Key Properties of Compared Compounds
*Calculated based on molecular formulas from cited sources.
Research Findings and Implications
- Synthetic Accessibility : Palladium-catalyzed C-O cross-coupling (used for 3l and 3n in ) is a versatile method for introducing difluoroethoxy groups to aromatic systems. However, phthalazine derivatives may require tailored conditions due to nitrogen lone-pair interactions .
- Fluorination Effects : The difluoroethoxy group balances lipophilicity (logP ~2.1 estimated) and electronic withdrawal, whereas trifluoromethoxy groups (as in ) exhibit stronger electron-withdrawing effects but higher metabolic stability .
- Biological Relevance: The methyl group in 4-methylphthalazine analogs may enhance binding affinity to hydrophobic enzyme pockets, while bulkier substituents (e.g., benzyloxy-phenoxy) could limit bioavailability .
Biological Activity
1-(2,2-Difluoroethoxy)-4-methylphthalazine is a synthetic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
1-(2,2-Difluoroethoxy)-4-methylphthalazine has a unique chemical structure characterized by the presence of a difluoroethoxy group and a methylphthalazine moiety. Its molecular formula is . The presence of fluorine atoms in the structure may influence its biological activity and pharmacokinetics.
Mechanisms of Biological Activity
The biological activity of 1-(2,2-Difluoroethoxy)-4-methylphthalazine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways and biological responses.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that are critical for cellular functions.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which can protect cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that 1-(2,2-Difluoroethoxy)-4-methylphthalazine exhibits significant activity against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Enzyme inhibition |
| MCF-7 (Breast Cancer) | 20 | Receptor modulation |
| A549 (Lung Cancer) | 10 | Antioxidant properties |
These results indicate that the compound may possess potential therapeutic applications in oncology.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety of 1-(2,2-Difluoroethoxy)-4-methylphthalazine in vivo. Notable findings include:
- Case Study 1 : In an animal model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to controls. Histological analysis revealed decreased proliferation markers in treated tissues.
- Case Study 2 : A study involving diabetic rats showed that the compound improved glucose tolerance and reduced oxidative stress markers, suggesting potential benefits in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
